molecular formula C47H86O22P4 B12852319 (2R)-1-(((((1R,2R,3R,4R,5S,6R)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)-3-(stearoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

(2R)-1-(((((1R,2R,3R,4R,5S,6R)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)-3-(stearoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B12852319
M. Wt: 1127.1 g/mol
InChI Key: BRGYSCORDHSZEK-JVEHTMJCSA-N
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Description

The compound “(2R)-1-(((((1R,2R,3R,4R,5S,6R)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)-3-(stearoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate” is a complex organic molecule that features multiple functional groups, including hydroxyl, phosphonooxy, and stearoyloxy groups. This compound is likely to have significant biological and chemical properties due to its intricate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and esterification reactions. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ester groups would yield alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive molecule with applications in drug discovery.

    Medicine: As a candidate for therapeutic agents targeting specific biological pathways.

    Industry: As a specialty chemical in the production of pharmaceuticals or other high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and phosphonooxy groups could interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phospholipids: Compounds with similar phosphonooxy groups.

    Fatty Acid Esters: Compounds with similar stearoyloxy groups.

    Polyhydroxy Compounds: Compounds with multiple hydroxyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and stereochemistry, which could confer unique biological and chemical properties not found in simpler molecules.

Properties

Molecular Formula

C47H86O22P4

Molecular Weight

1127.1 g/mol

IUPAC Name

[(2R)-1-[[(2R,3R,5S,6R)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H86O22P4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43-,44?,45-,46+,47?/m1/s1

InChI Key

BRGYSCORDHSZEK-JVEHTMJCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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